ARSINE, DICHLORO(p-NITROPHENYL)-

Description

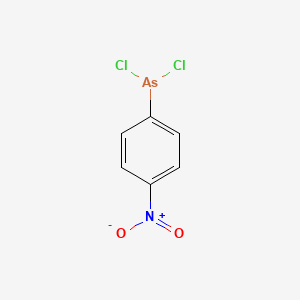

Arsine, Dichloro(p-Nitrophenyl)- is an organoarsenic compound characterized by a p-nitrophenyl group bonded to an arsenic atom with two chlorine substituents. The nitro group in the para position on the phenyl ring likely enhances toxicity and stability compared to non-substituted analogs due to its electron-withdrawing nature . This compound is classified as highly toxic, aligning with the hazards typical of organoarsenic agents, which are known for acute toxicity and environmental persistence .

Properties

CAS No. |

51956-43-5 |

|---|---|

Molecular Formula |

C6H4AsCl2NO2 |

Molecular Weight |

267.93 g/mol |

IUPAC Name |

dichloro-(4-nitrophenyl)arsane |

InChI |

InChI=1S/C6H4AsCl2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4H |

InChI Key |

QGHBRUGQGDWTSP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](Cl)Cl |

Other CAS No. |

51956-43-5 |

Synonyms |

2-(di-n-propylamino)tetralin N,N-dipropyl-2-amino-1,2,3,4-tetrahydronaphthalene N,N-dipropyl-2-aminotetralin N,N-dipropyl-2-aminotetralin hydrobromide N,N-dipropyl-2-aminotetralin hydrochloride N,N-dipropyl-2-aminotetralin hydrochloride, (R)-isomer N,N-dipropyl-2-aminotetralin, (+-)-isomer TL 68 TL-68 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Formula | Key Substituent | Physical State | Odor |

|---|---|---|---|---|---|

| Dichloro(p-nitrophenyl)arsine | Not listed | C₆H₄Cl₂AsNO₂ | p-Nitrophenyl | Likely solid/liquid | Unknown |

| Dichloro(phenyl)arsine | 696-28-6 | C₆H₅AsCl₂ | Phenyl | Liquid | Irritant |

| Lewisite I | 541-25-3* | C₂H₂AsCl₃ | 2-Chlorovinyl | Olive-green liquid | Germanium-like |

| sec-Butyldichloroarsine | Not listed | C₄H₉AsCl₂ | sec-Butyl | Liquid | Not reported |

*Note: CAS for Lewisite I varies across sources; lists 54552-77-1, but standard references cite 541-25-3 .

Toxicity and Hazard Profiles

The nitro group in Dichloro(p-nitrophenyl)arsine may amplify toxicity compared to phenyl or alkyl-substituted analogs. Below is a comparative analysis of acute toxicity and safety

Table 2: Toxicity Data

*Data for Lewisite oxide (CAS 333-25-5), a degradation product .

- Dichloro(p-nitrophenyl)arsine: Likely releases toxic chlorine and nitrogen oxides upon decomposition, similar to other nitro-substituted organoarsenicals .

- Lewisite I : A chemical warfare agent with dual toxicity (systemic and vesicant). Its oxide form shows moderate oral toxicity in rats .

- sec-Butyldichloroarsine : Less acutely toxic via inhalation but regulated for arsenic exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.